![molecular formula C22H22BrO2P B105958 (Ethoxycarbonylmethyl)triphenylphosphonium bromide CAS No. 1530-45-6](/img/structure/B105958.png)
(Ethoxycarbonylmethyl)triphenylphosphonium bromide
Overview
Description
“(Ethoxycarbonylmethyl)triphenylphosphonium bromide” is a chemical compound used as a pharmaceutical intermediate . It is also used in the formation of C-C bonds .
Synthesis Analysis
This compound is used as a reactant in various reactions. It is used in Wittig olefination reactions for the synthesis of tetramic acid derivatives, the synthesis of precursors for Bergman cyclization, the preparation of PPAR agonists derived from thalidomide-related LXR antagonists, and the synthesis of benzoxaboroles with antimalarial activity .
Molecular Structure Analysis
The molecular formula of this compound is CH3CH2OCOCH2P(C6H5)3Br, and its molecular weight is 429.29 .
Chemical Reactions Analysis
“(Ethoxycarbonylmethyl)triphenylphosphonium bromide” is used in various chemical reactions. It is particularly used in C-C bond formation reactions . It is also used in the synthesis of spirocyclic GPR119 agonists .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 429.3 g/mol . It has a melting point of 145-150 °C (dec.) (lit.) .
Scientific Research Applications
Organic Synthesis: C-C Bond Formation
(Carbethoxymethyl)triphenylphosphonium bromide: is widely used in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. This process, known as olefination, is crucial for constructing complex organic molecules. The compound acts as a reagent in the Wittig reaction, which is a popular method for converting ketones and aldehydes into alkenes .
Pharmaceutical Intermediates
The compound serves as an intermediate in the pharmaceutical industry. Its ability to form C-C bonds makes it valuable for synthesizing active pharmaceutical ingredients (APIs) and other complex organic compounds. This application is essential for the development of new drugs and treatments .
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a strong electron donor , which suggests it may interact with electron acceptors in biochemical reactions.
Mode of Action
(Carbethoxymethyl)triphenylphosphonium bromide is often used as a reaction catalyst in organic synthesis . It is involved in various reactions such as the polymerization of olefins, the hydrogenation of olefins, and the halogenation of olefins . The compound’s interaction with its targets likely involves electron donation, facilitating the progression of these reactions.
Biochemical Pathways
Given its role in organic synthesis, it can be inferred that it may influence a variety of biochemical pathways, particularly those involving olefin reactions .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and distribution within the body.
Action Environment
The action of (Carbethoxymethyl)triphenylphosphonium bromide can be influenced by environmental factors. It is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it should be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures could alter its properties or effectiveness.
properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2P.BrH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVZPTPOYCJFNI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40934653 | |
Record name | (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1530-45-6 | |
Record name | Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1530-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphonium, (ethoxycarbonylmethyl)triphenyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1530-45-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Ethoxy-2-oxoethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40934653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (ethoxycarbonylmethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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